
Carfilzomib (2R,4R)-Diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carfilzomib (2R,4R)-Diol, also known as this compound, is a useful research compound. Its molecular formula is C₄₀H₅₉N₅O₈ and its molecular weight is 737.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Clinical Applications
Carfilzomib has been primarily indicated for patients with relapsed or refractory multiple myeloma who have received one to three prior lines of therapy. Its approval history includes:
- Monotherapy : First approved by the FDA in 2012 for patients who had undergone at least two prior therapies, including bortezomib and an immunomodulatory drug (IMiD) like lenalidomide .
- Combination Therapy : Subsequent approvals for use in combination with dexamethasone and other agents such as lenalidomide and daratumumab have expanded its applicability. For instance, in August 2020, Carfilzomib was approved for use with daratumumab and dexamethasone for patients with relapsed or refractory multiple myeloma .
Efficacy and Safety Profile
Carfilzomib has demonstrated superior efficacy compared to bortezomib in several clinical trials. The following table summarizes key clinical trials evaluating Carfilzomib:
Trial Name | Phase | Number of Patients | Carfilzomib Dose | Overall Response Rate (ORR) | Median Duration of Response (Months) | Median Progression-Free Survival (Months) | Median Overall Survival (Months) |
---|---|---|---|---|---|---|---|
PX-171-003 | II | 266 | 20 mg/m² (first cycle), 27 mg/m² (subsequent cycles) | 23.7% | 7.8 | 3.7 | 15.6 |
PX-171-004 | II | 129 | 20 mg/m² (Cohort 1), escalated to 27 mg/m² (Cohort 2) | 42.4% vs. 52.2% | Not reached | Not reached | Not reported |
ENDEAVOR | III | 929 | 20 mg/m² (first two doses), escalated to 56 mg/m² (subsequent doses) | 77% | 21.3 | 18.7 | 47.6 |
ASPIRE | III | 792 | KRd group: 20 mg/m² (first two doses), escalated to 27 mg/m² (subsequent doses) | 87.1% | 28.6 | 26.3 | 48.3 |
The trials indicate that Carfilzomib not only improves overall survival but also offers a favorable safety profile compared to bortezomib, particularly regarding peripheral neuropathy—a common adverse effect associated with bortezomib treatment .
Case Studies and Real-World Evidence
Several studies have provided insights into the real-world effectiveness of Carfilzomib:
- Phase II Studies : In a study involving heavily pretreated patients, Carfilzomib demonstrated an acceptable safety profile with an ORR of approximately 23.7% and a median overall survival of about 15.6 months .
- Combination Therapies : The Car-BiRD regimen combining Carfilzomib with clarithromycin and lenalidomide showed promising results with an ORR of up to 94%, indicating significant efficacy when used in conjunction with other therapies .
Propiedades
Fórmula molecular |
C₄₀H₅₉N₅O₈ |
---|---|
Peso molecular |
737.93 |
Sinónimos |
(S)-N-((S)-1-(((2R,4R)-1,2-Dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.